molecular formula C12H15N3 B15310396 3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B15310396
M. Wt: 201.27 g/mol
InChI Key: DPIIDRGGQGWYNM-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 2,3-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine
  • 4-Methyl-3-(2,3-dimethylphenyl)-1H-pyrazole
  • 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-ol

Uniqueness

What sets 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-5-4-6-10(8(7)2)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

DPIIDRGGQGWYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=NN2)N)C)C

Origin of Product

United States

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